molecular formula C11H11N3 B564899 4-(2-Aminoanilino)pyridine-d4 CAS No. 1189459-85-5

4-(2-Aminoanilino)pyridine-d4

Cat. No.: B564899
CAS No.: 1189459-85-5
M. Wt: 189.254
InChI Key: WDRQNOGGIOMQNA-RHQRLBAQSA-N
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Description

4-(2-Aminoanilino)pyridine-d4 is a deuterated form of 4-(2-Aminoanilino)pyridine, a heterocyclic organic compound. It is a derivative of pyridine and contains an amino group and an aniline group. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoanilino)pyridine-d4 typically involves the deuteration of 4-(2-Aminoanilino)pyridine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the necessary reaction conditions. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoanilino)pyridine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and aniline groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Aminoanilino)pyridine-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a labeled intermediate in the synthesis of various compounds, including adrenergic agents and cyclooxygenase-2 inhibitors.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoanilino)pyridine-d4 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase-2, an enzyme involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoanilino)pyridine
  • 4-Aminopyridine
  • 2-Aminopyridine

Uniqueness

4-(2-Aminoanilino)pyridine-d4 is unique due to its deuterated nature, which provides distinct advantages in scientific research. Deuteration can enhance the stability and bioavailability of compounds, making them more suitable for various applications. Additionally, the presence of both amino and aniline groups allows for diverse chemical modifications and reactions, further expanding its utility in research and industry .

Properties

IUPAC Name

3,4,5,6-tetradeuterio-2-N-pyridin-4-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRQNOGGIOMQNA-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)NC2=CC=NC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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